ethyl 6-(4-butoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(4-butoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure. This compound is part of the triazatricyclo family, known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Properties
IUPAC Name |
ethyl 6-(4-butoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6/c1-4-6-16-38-20-12-10-19(11-13-20)26(33)30-25-22(28(35)37-5-2)18-21-24(32(25)15-17-36-3)29-23-9-7-8-14-31(23)27(21)34/h7-14,18H,4-6,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXKFOPRKRAWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2C(=CC3=C(N2CCOC)N=C4C=CC=CN4C3=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-(4-butoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core triazatricyclo structure, followed by the introduction of the butoxybenzoyl and methoxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Ethyl 6-(4-butoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
Ethyl 6-(4-butoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 6-(4-butoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl 6-(4-butoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Ethyl 6-(3-methoxybenzoyl)imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the triazatricyclo ring The unique combination of substituents in ethyl 6-(4-butoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[840
Biological Activity
The compound ethyl 6-(4-butoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The compound features a triazine core with various functional groups that may contribute to its biological activity. The presence of the butoxybenzoyl and methoxyethyl substituents suggests potential interactions with biological targets.
Key Functional Groups
- Triazine Core : Implicated in various biological activities.
- Butoxybenzoyl Group : May enhance lipophilicity and cellular uptake.
- Methoxyethyl Group : Potentially involved in receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives, including those similar to the compound . The following sections summarize findings regarding its efficacy against various cancer cell lines.
Cytotoxicity Studies
-
Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
- MDA-MB231 (breast cancer)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- IC50 Values : Preliminary results indicate promising cytotoxic effects with IC50 values comparable to known anticancer agents:
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Topoisomerases : Similar compounds have shown to inhibit topoisomerases, enzymes crucial for DNA replication and transcription.
- Induction of Apoptosis : Evidence suggests that triazine derivatives can promote apoptosis in cancer cells by modulating BAX and Bcl-2 expression ratios .
Antimicrobial Activity
In addition to anticancer properties, some derivatives of triazines have exhibited antimicrobial activity. Studies have shown effectiveness against various bacterial strains:
- E. coli : MIC = 0.28 μM
- Pseudomonas aeruginosa : Satisfactory activity noted
- Enterococcus faecalis : MIC = 0.64 μM .
Other Biological Activities
Triazine derivatives are also being investigated for their potential as antifungal agents, showcasing a broad spectrum of biological activities that merit further exploration.
Study 1: Antitumor Efficacy
A recent study evaluated a series of triazine derivatives for their antiproliferative effects on human cancer cell lines. The results indicated that compounds with structural similarities to ethyl 6-(4-butoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibited significant cytotoxicity with IC50 values ranging from 4.91 µg/mL to 5.59 µg/mL against Burkitt lymphoma and colon adenocarcinoma cells .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of triazene compounds derived from diaryltriazenes, demonstrating their effectiveness against resistant microbial strains and highlighting their potential as alternative therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
